

In-Depth Technical Guide to Topanol CA (CAS: 1843-03-4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Topanol CA**, a potent phenolic antioxidant. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its chemical behavior.

Core Chemical and Physical Properties

Topanol CA, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, is a high molecular weight hindered phenolic antioxidant. Its structure, featuring three sterically hindered phenolic groups, makes it an effective scavenger of free radicals, thereby preventing oxidative degradation in various materials.[1] It is widely utilized as a stabilizer in polymers such as polypropylene, polyethylene, and PVC, as well as in resins and light-colored rubber products.[2]

Quantitative Data Summary

The physical and chemical properties of **Topanol CA** are summarized in the tables below for easy reference and comparison.



Identifier	Value
Chemical Name	1,1,3-Tris(2-methyl-4-hydroxy-5-tert- butylphenyl)butane
CAS Number	1843-03-4
Molecular Formula	C37H52O3
Molecular Weight	544.81 g/mol [3]
Appearance	White to off-white crystalline powder[2]
Purity	>98% (via HPLC)[4]
Property	Value
Melting Point	183-190 °C
Boiling Point	609.4 ± 50.0 °C at 760 mmHg
Density	1.038 ± 0.06 g/cm ³
Flash Point	224.6 °F (107.0 °C) - closed cup
Solubility	Soluble in DMSO[5]

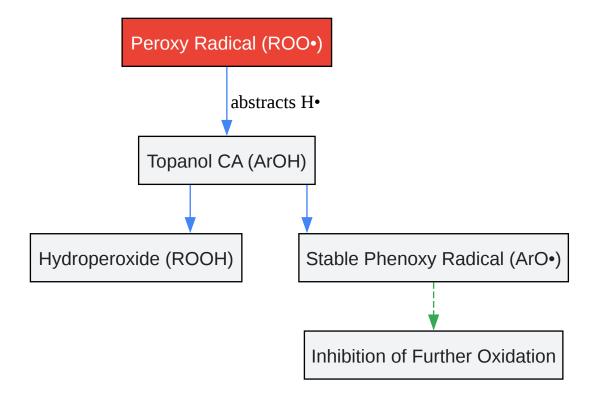
Mechanism of Action: Antioxidant Activity

As a phenolic antioxidant, **Topanol CA**'s primary function is to interrupt the auto-oxidation chain reaction. It donates a hydrogen atom from its hydroxyl groups to peroxy radicals, neutralizing them and forming a stable phenoxy radical. This phenoxy radical is stabilized by resonance and steric hindrance from the adjacent tert-butyl groups, preventing it from initiating further oxidation.

Antioxidant Mechanism Workflow

The following diagram illustrates the free radical scavenging mechanism of a hindered phenolic antioxidant like **Topanol CA**.





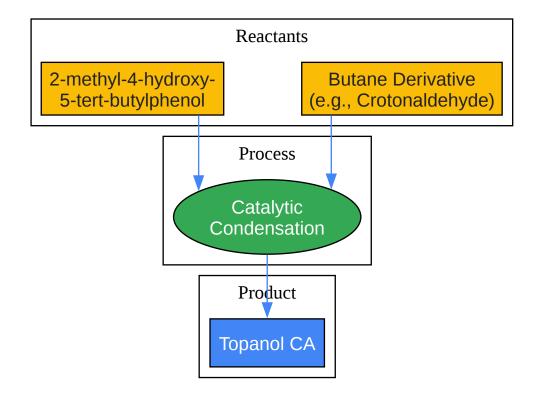
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Caption: Free radical scavenging mechanism of **Topanol CA**.

Synthesis Pathway

While specific industrial synthesis processes are proprietary, the scientific literature suggests that 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane can be synthesized through the reaction of 2-methyl-4-hydroxy-5-tert-butylphenol with a suitable butane derivative under specific catalytic conditions. A plausible, generalized synthesis workflow is depicted below.





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Caption: Generalized synthesis pathway for **Topanol CA**.

Experimental Protocols

Detailed methodologies for key experiments related to the analysis and activity of **Topanol CA** are provided below. These are standard protocols that can be adapted for specific research needs.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of **Topanol CA**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 5 μm particle size, 4.6 x 250 mm).
- Mobile Phase:



- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile
- Gradient: A time-based gradient from a higher concentration of A to a higher concentration of
 B. The exact gradient should be optimized to achieve the best separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Accurately weigh and dissolve a sample of **Topanol CA** in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Procedure:
 - Equilibrate the column with the initial mobile phase composition.
 - Inject a known volume of the sample solution (e.g., 10 μL).
 - Run the gradient program and record the chromatogram.
 - Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging activity of antioxidants.[6]

- Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple
 color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the
 yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is
 proportional to the antioxidant activity.[7]
- Reagents:



- DPPH solution (0.1 mM in methanol or ethanol).
- Topanol CA stock solution (e.g., 1 mg/mL in methanol).
- Positive control (e.g., Ascorbic acid or Trolox).
- Methanol or ethanol as a blank.
- Procedure:
 - Prepare a series of dilutions of the Topanol CA stock solution.
 - In a 96-well plate or cuvettes, add a specific volume of the sample or standard dilutions (e.g., 50 μL).
 - Add the DPPH working solution (e.g., 150 μL) to each well/cuvette and mix thoroughly.[8]
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[10]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.[9]

Antioxidant Activity Assessment: ABTS Radical Cation Decolorization Assay

This is another widely used method to screen for antioxidant activity.[11]

 Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS++) by potassium persulfate. The ABTS++ has a characteristic bluegreen color. Antioxidants reduce the ABTS++, leading to a decolorization that can be measured spectrophotometrically at 734 nm.[12]



- Reagents:
 - ABTS stock solution (7 mM in water).
 - Potassium persulfate solution (2.45 mM in water).
 - ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow them to react in the dark for 12-16 hours. Dilute the resulting solution with ethanol or a buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.700 at 734 nm.
 [13][14]
 - Topanol CA stock solution and dilutions.
 - Positive control (e.g., Trolox).
- Procedure:
 - \circ Add a small volume of the sample or standard dilutions (e.g., 10 μ L) to a 96-well plate or cuvettes.
 - Add the ABTS•+ working solution (e.g., 190 μL) and mix.[15]
 - After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[14]
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The
 results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

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